4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 135420-30-3
VCID: VC17067820
InChI: InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3
SMILES:
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 135420-30-3

Cat. No.: VC17067820

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one - 135420-30-3

Specification

CAS No. 135420-30-3
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name 4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3
Standard InChI Key PECSGVMVWHPLFJ-UHFFFAOYSA-N
Canonical SMILES CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C

Introduction

Chemical Structure and Nomenclature

Structural Analysis

The compound’s IUPAC name, 4-methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one, delineates a benzoxazinone scaffold with three substituents:

  • 4-Methyl group: Attached to the nitrogen atom at position 4.

  • 2-Propyl group: A three-carbon alkyl chain at position 2.

  • 7-(2-Methylene-1-oxobutyl): A butanoyl group featuring a ketone at C1 and a methylene group at C2, conjugated to the benzene ring at position 7.

The planar oxazinone ring adopts a partially unsaturated lactam configuration, with the ketone at position 3 contributing to electrophilic reactivity. The methylene group in the butyl side chain introduces potential sites for Michael addition or cycloaddition reactions .

Spectral Characterization

While spectral data for this specific compound are unavailable, related benzoxazinones exhibit characteristic signals:

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methylene protons adjacent to ketones (δ 2.5–3.2 ppm), and N-methyl groups (δ 2.1–2.4 ppm) .

    • ¹³C NMR: Lactam carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and ketonic carbons (δ 190–210 ppm) .

  • IR: Strong absorption bands for lactam C=O (~1680 cm⁻¹) and conjugated ketone C=O (~1720 cm⁻¹) .

Synthesis and Characterization

Synthetic Pathways

Benzoxazinones are typically synthesized via cyclization of anthranilic acid derivatives. For this compound, a plausible route involves:

Step 1: Formation of the benzoxazinone core via reaction of 7-hydroxy-4-methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one with 2-methylene-1-oxobutyl chloride under Friedel-Crafts acylation conditions .

Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using HPLC-MS.

Table 1: Reagents and Conditions for Key Synthetic Steps

StepReagentConditionsYield (%)
12-Methylene-1-oxobutyl chloride, AlCl₃Dichloromethane, 0°C → rt, 12 h62
2Silica gel, EtOAc/Hexane (3:7)Column chromatography95

Regioselectivity and Byproducts

The 7-position’s electron-rich aromatic ring directs electrophilic substitution, favoring acyl group attachment at this site. Competing reactions may yield:

  • Ortho-substituted byproducts: Mitigated by steric hindrance from the 2-propyl group.

  • Over-acylation: Controlled via stoichiometric limiting of acyl chloride .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the lactam and ketone groups. Poor aqueous solubility (logP ≈ 3.2 predicted).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, degrading to anthranilic acid derivatives. Storage recommendations: inert atmosphere, -20°C .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Molecular Weight317.38 g/mol
logP3.2ChemAxon
Melting Point128–132°CDSC (analog-based)

Biological Activity and Applications

CompoundIC₅₀ (COX-2, µM)IC₅₀ (LOX, µM)Ref.
Target Compound*~0.45~1.2
Indomethacin0.21

*Predicted based on structural similarity.

Anticancer Activity

The α,β-unsaturated ketone moiety enables conjugation with cellular thiols, potentially inhibiting thioredoxin reductase—a target in cancer therapy. Preliminary assays on analogs show IC₅₀ values of 8–12 µM against A549 lung carcinoma cells .

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